1-{[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole is a complex organic compound that features a unique combination of functional groups, including an imidazolidine ring, a nitrophenyl group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the imidazolidine ring and the benzotriazole moiety. One common approach is to first synthesize the imidazolidine intermediate by reacting 3-ethyl-2-(4-nitrophenyl)imidazolidine with a suitable alkylating agent. This intermediate is then coupled with 1H-1,2,3-benzotriazole under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives .
Scientific Research Applications
1-{[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-{[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its nitrophenyl group can interact with active sites of enzymes, inhibiting their function. The benzotriazole moiety can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds share the benzotriazole moiety and exhibit similar chemical reactivity.
Imidazolidine derivatives: Compounds with the imidazolidine ring structure have comparable biological activities.
Nitrophenyl derivatives: These compounds have similar electronic properties due to the presence of the nitrophenyl group
Uniqueness
1-{[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-[[3-ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-2-21-11-12-22(13-23-17-6-4-3-5-16(17)19-20-23)18(21)14-7-9-15(10-8-14)24(25)26/h3-10,18H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJQHWQANUYNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1C2=CC=C(C=C2)[N+](=O)[O-])CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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